5-amino-N-ethyl-2-methylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-N-ethyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11-14(12,13)9-6-8(10)5-4-7(9)2/h4-6,11H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNCOZWPVHRGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640596 | |
| Record name | 5-Amino-N-ethyl-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91785-75-0 | |
| Record name | 5-Amino-N-ethyl-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Amino N Ethyl 2 Methylbenzenesulfonamide and Its Core Structure
Strategies for Constructing the Benzenesulfonamide (B165840) Core
The foundational step in the synthesis of 5-amino-N-ethyl-2-methylbenzenesulfonamide is the formation of the substituted benzenesulfonamide ring. This is typically achieved through a sequence of reactions starting from readily available precursors.
Synthesis of 5-amino-2-methylbenzenesulfonamide (B32415) Precursors
A common and efficient route to the key intermediate, 5-amino-2-methylbenzenesulfonamide, begins with the sulfonation of p-nitrotoluene. This reaction introduces the sulfonyl chloride group at the ortho position to the methyl group. The resulting 2-methyl-5-nitrobenzenesulfonyl chloride is a crucial precursor for subsequent transformations.
The synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride can be achieved by treating p-nitrotoluene with chlorosulfonic acid. The reaction conditions for this sulfonation are critical to ensure regioselectivity and good yields.
| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |
| p-Nitrotoluene | Chlorosulfonic acid | Organic solvent (e.g., chlorobenzene, dichloromethane) | Stirring, controlled temperature | 2-Methyl-5-nitrobenzenesulfonyl chloride | High | [Patent CN107805212A] |
Once 2-methyl-5-nitrobenzenesulfonyl chloride is obtained, the next step involves the reduction of the nitro group to an amino group. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is favored for its high efficiency and clean reaction profile.
| Starting Material | Reagent/Catalyst | Solvent | Reaction Conditions | Product | Reference |
| 2-Methyl-5-nitrobenzenesulfonamide | 10% Pd/C, H₂ | - | High temperature and pressure | 5-Amino-2-methylbenzenesulfonamide | [Patent US2014206708A1] |
Amidation and Sulfonylation Reactions in Benzenesulfonamide Formation
The formation of the sulfonamide bond is a pivotal step in constructing the benzenesulfonamide core. This is typically achieved through the reaction of a sulfonyl chloride with an amine, a process known as sulfonylation or amidation.
In the context of synthesizing precursors for this compound, 2-methyl-5-nitrobenzenesulfonyl chloride can be reacted with ammonia to form 2-methyl-5-nitrobenzenesulfonamide. This reaction is a nucleophilic acyl substitution at the sulfonyl group.
Following the amidation, the nitro group is then reduced to an amine to yield 5-amino-2-methylbenzenesulfonamide. This two-step process, amidation followed by reduction, provides a reliable pathway to this key intermediate.
Approaches to N-Alkylation and N-Substitution for N-ethyl and N-phenyl Moieties
To obtain the target compound, this compound, an ethyl group must be introduced at the sulfonamide nitrogen. This can be achieved through N-alkylation of the primary sulfonamide.
A direct approach involves the reaction of 5-amino-2-methylbenzenesulfonamide with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The base is necessary to deprotonate the sulfonamide nitrogen, making it a more potent nucleophile.
Alternatively, the N-ethyl group can be introduced prior to the reduction of the nitro group. In this synthetic route, 2-methyl-5-nitrobenzenesulfonyl chloride is first reacted with ethylamine to form N-ethyl-2-methyl-5-nitrobenzenesulfonamide. Subsequent reduction of the nitro group then yields the final product, this compound.
Another powerful method for N-alkylation is reductive amination. This involves the reaction of the primary sulfonamide with an aldehyde (in this case, acetaldehyde) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding N-alkylated sulfonamide. This one-pot procedure offers a convenient and efficient alternative to direct alkylation.
Formation of Heterocyclic Derivatives Incorporating the Benzenesulfonamide Moiety
The this compound scaffold can be further elaborated by incorporating it into various heterocyclic ring systems. The presence of the primary amino group provides a reactive handle for a range of cyclization reactions.
Thiophene Ring Annulation in Sulfonamide Hybrids
The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes. This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
To incorporate the benzenesulfonamide moiety into a thiophene ring, this compound could be utilized as the amine component in a modified Gewald reaction. For instance, the amino group could be transformed into a suitable precursor that can participate in the cyclization.
Thiazole and Thiadiazole Ring Formation
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole rings. It involves the reaction of an α-haloketone with a thiourea or thioamide. To synthesize a thiazole derivative of this compound, the amino group could be converted into a thiourea derivative. This thiourea could then be reacted with an appropriate α-haloketone to construct the thiazole ring.
For the synthesis of thiadiazoles, a common approach involves the cyclization of thiosemicarbazide derivatives. The amino group of this compound can be reacted with thiophosgene or a similar reagent to form an isothiocyanate. Subsequent reaction with hydrazine would yield a thiosemicarbazide, which can then be cyclized to a thiadiazole ring under various conditions, for example, by reaction with an acid chloride or an aldehyde followed by oxidative cyclization.
| Heterocycle | Synthetic Method | Key Intermediates |
| Thiophene | Gewald Reaction | α-cyano ketone, elemental sulfur |
| Thiazole | Hantzsch Synthesis | α-haloketone, thiourea derivative |
| Thiadiazole | Thiosemicarbazide Cyclization | Isothiocyanate, hydrazine, acid chloride |
Chromene and Benzocoumarin Integration with Sulfonamides
The integration of chromene and benzocoumarin scaffolds with sulfonamides has led to the development of novel hybrid molecules with significant biological activities. Synthetic strategies primarily focus on combining the structural features of both moieties to explore their synergistic potential, particularly as enzyme inhibitors.
A key synthetic approach involves the reaction of chromene derivatives with sulfonyl chlorides. For instance, a series of chromene-based sulfonamides were synthesized and evaluated as potential carbonic anhydrase (CA) inhibitors nih.govnih.gov. The synthesis of (4-sulfamoylphenyl)-4H-chromene-2-carboxamide derivatives is a representative example, which joins the two pharmacophores nih.gov. In one method, chromene derivatives are first prepared through a multi-component reaction involving aryl aldehydes, malononitrile, and 3-aminophenol. These chromene intermediates are then reacted with appropriate sulfonyl chlorides to yield the final chromene-sulfonamide hybrids researchgate.net. Another strategy involves reacting chromene-based sulfonyl chlorides with amino-containing compounds, such as 4-aminoacetophenone, in a solvent like pyridine to form the sulfonamide linkage mdpi.com.
Similarly, coumarin-sulfonamide derivatives have been synthesized and investigated for their therapeutic properties. One method involves the condensation of 3-acetylcoumarins with 4-sulfamoylbenzoic acid hydrazide or 4-hydrazinobenzenesulfonamide in boiling glacial acetic acid mdpi.com. Another approach is the reaction of 7-ethoxy-2-oxo-2H-chromene-3-sulfonyl chloride with various anilines in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) to yield N-aryl-7-ethoxy-2-oxo-2H-chromene-3-sulfonamides mdpi.com.
The structure-activity relationship (SAR) studies of these hybrids have provided valuable insights. For instance, in a series of (4-sulfamoylphenyl)-4H-chromene-2-carboxamides, the unsubstituted version of the molecule showed potent inhibition against tumor-associated CA IX isoform nih.gov. Modifications on the chromene ring, such as the introduction of methyl or chloro groups, were found to modulate the inhibitory activity against different CA isoforms nih.gov.
Table 1: Examples of Chromene-Sulfonamide Synthesis
| Starting Materials | Reaction Conditions | Product Type |
|---|---|---|
| Aryl aldehydes, malononitrile, 3-aminophenol, then sulfonyl chloride | Multi-component reaction followed by reaction with sulfonyl chloride | Chromene-sulfonamide hybrids researchgate.net |
| Chromene-based sulfonyl chloride, 4-aminoacetophenone | Pyridine, Dichloromethane, 24h at room temperature | Acetyl phenyl-bearing chromene-based sulfonamide mdpi.com |
| 3-Acetylcoumarins, 4-sulfamoylbenzoic acid hydrazide | Boiling glacial acetic acid | 3-Substituted coumarin sulfonamide derivatives mdpi.com |
| 7-Ethoxy-2-oxo-2H-chromene-3-sulfonyl chloride, Anilines | Triethylamine, Dichloromethane | N-Aryl-7-ethoxy-2-oxo-2H-chromene-3-sulfonamides mdpi.com |
Pyrimidine, Pyrazole, Piperidine, and Pyrrolidine Cyclizations
The cyclization of various heterocyclic rings, such as pyrimidine, pyrazole, piperidine, and pyrrolidine, onto a sulfonamide framework is a widely used strategy in medicinal chemistry to generate diverse molecular architectures with a range of biological activities.
Pyrimidine and Sulfonamides: The synthesis of pyrimidine-sulfonamide hybrids is an area of active research. One common approach is based on the hybridization of pharmacophore fragments, combining the sulfonamide and pyrimidine groups to create novel anticancer agents nih.gov. For example, twenty pyrimidine derivatives featuring an aminophenylsulfonamide moiety were synthesized and evaluated as EGFR inhibitors nih.gov. The core pyrimidine structure is often constructed through condensation reactions. While specific cyclization methods to form the pyrimidine ring directly attached to a pre-existing sulfonamide are varied, the general strategy involves building the heterocyclic ring system from appropriate precursors that already contain or are later functionalized with the sulfonamide group orientjchem.orgresearchgate.netacs.org.
Pyrazole and Sulfonamides: The synthesis of pyrazole-sulfonamide derivatives often involves the reaction of a pyrazole sulfonyl chloride with an appropriate amine. For instance, 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were prepared by reacting the corresponding pyrazole sulfonyl chloride with various 2-phenylethylamine derivatives acs.org. The initial pyrazole ring itself can be synthesized by the condensation of a 1,3-dicarbonyl compound, like pentane-2,4-dione, with hydrazine hydrate acs.orgnih.gov. Another method involves the Vilsmeier-Haack reaction on hydrazone derivatives to afford a pyrazole-4-carbaldehyde, which can be further modified tandfonline.com. Multistep syntheses have also been developed to create more complex structures, such as 1-aryl-6-pyrazol-1-yl-pyridazines, which are then subjected to sulfonylchlorination to introduce the sulfonamide moiety butlerov.com.
Piperidine and Sulfonamides: Piperidine-containing sulfonamides are synthesized through various routes. One approach involves the reaction of a reactive sulfonyl chloride with a piperidine-containing fragment nih.gov. For example, a series of sulfonamide derivatives of piperidine were designed and synthesized as potential anti-diabetic agents nih.gov. The synthesis can involve multiple steps, including substitution, deprotection, and condensation reactions to build the final molecule nih.gov. The formation of the piperidine ring itself can be achieved through the reduction of pyridine precursors mdpi.com.
Pyrrolidine and Sulfonamides: Similar to piperidines, the synthesis of pyrrolidine-sulfonamide derivatives often involves coupling a pyrrolidine-containing molecule with a sulfonyl chloride. A series of N-(1-oxo-1-(phenylamino)propan-2-yl)-1-tosylpyrrolidine-2-carboxamides were synthesized by reacting a tosylated pyrrolidine precursor nih.gov. The synthesis of the pyrrolidine ring can be accomplished through various methods, including gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides organic-chemistry.org. Another strategy involves a multi-step synthesis starting from aldehydes to create NHTf-substituted pyrrolidines, which are then coupled with other fragments mdpi.com.
Table 2: Cyclization Strategies for Heterocycle-Sulfonamide Hybrids
| Heterocycle | General Synthetic Approach | Example Reaction |
|---|---|---|
| Pyrimidine | Hybridization of pre-formed pharmacophore fragments. | Combining sulfonamide and pyrimidine groups through various coupling reactions nih.govresearchgate.net. |
| Pyrazole | Reaction of a pyrazole sulfonyl chloride with an amine. | Reacting pyrazole-4-sulfonyl chloride with 2-phenylethylamine in dichloromethane acs.org. |
| Piperidine | Coupling of a piperidine-containing fragment with a sulfonyl chloride. | Substitution, deprotection, and condensation reactions to link piperidine and sulfonamide moieties nih.gov. |
| Pyrrolidine | Coupling of a pyrrolidine-containing fragment with a sulfonyl chloride. | Gold-catalyzed cycloisomerization of homopropargyl sulfonamides to form the pyrrolidine ring organic-chemistry.org. |
Triazine-Sulfonamide Hybrid Synthesis
The synthesis of hybrid molecules incorporating both a triazine ring and a sulfonamide group has garnered significant interest due to their potential biological applications. A prevalent method for creating these hybrids involves the sequential nucleophilic aromatic substitution on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core.
A common synthetic route starts with cyanuric chloride, where the three chlorine atoms can be substituted in a stepwise manner by reacting with different nucleophiles at controlled temperatures. For the synthesis of triazine-sulfonamide hybrids, a sulfonamide-containing amine, such as sulfanilamide, homosulfanilamide, or 4-aminoethylbenzenesulfonamide, is often used as one of the nucleophiles mdpi.com.
In a typical procedure, cyanuric chloride is reacted with a primary amine containing the benzenesulfonamide moiety. The remaining chlorine atoms on the triazine ring can then be substituted by reacting with other amines or amino acids, allowing for the creation of a diverse library of compounds mdpi.com. The reaction conditions, such as the solvent, base, and temperature, are optimized to achieve high yields and purity mdpi.com. For instance, reactions can be carried out in aqueous media using sodium carbonate or bicarbonate as a base, or in an organic solvent like 1,4-dioxane with triethylamine mdpi.com. A solvent-free/neat fusion method has also been employed for the synthesis of trisubstituted 1,3,5-triazine derivatives acs.orgnih.govresearchgate.net.
The versatility of this synthetic approach allows for the incorporation of various functional groups to modulate the physicochemical and biological properties of the final hybrid molecules. For example, amino acids with polar or non-polar side chains have been introduced to create new 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives with a disubstituted 1,3,5-triazine ring mdpi.com. These modifications have led to the development of compounds with potent inhibitory activity against enzymes like human carbonic anhydrases mdpi.com.
Table 3: Synthetic Approaches for Triazine-Sulfonamide Hybrids
| Precursor | Key Reaction | Reaction Conditions | Product |
|---|---|---|---|
| Cyanuric chloride, Sulfonamide-containing amine, Amino acid | Stepwise nucleophilic aromatic substitution | Aqueous Na2CO3 or NaHCO3; or 1,4-dioxane/TEA | 1,3,5-Triazinyl-substituted benzenesulfonamide derivatives mdpi.com |
| Cyanuric chloride, Various amines | Nucleophilic aromatic substitution | Solvent-free/neat fusion method | Trisubstituted sulfonamide-triazine hybrids acs.orgnih.gov |
| 6,8-dibromo-2-(4-chlorophenyl)-4H-benzo[d] acs.orgresearchgate.netoxazin-4-one, Sulfamethazine | Fusion | Not specified | Quinazoline-sulfamethazine hybrids researchgate.net |
Optimization and Scale-Up of Synthetic Processes for Benzenesulfonamide Intermediates
The optimization and scale-up of synthetic routes for benzenesulfonamide intermediates are crucial for the efficient and cost-effective production of a wide range of pharmaceuticals. Research in this area focuses on improving reaction yields, simplifying purification processes, and developing more robust and scalable methods.
A common synthetic pathway to benzenesulfonamides involves the chlorosulfonation of an appropriate aromatic precursor, followed by amination. For example, the synthesis of 4-(2-aminoethyl)benzenesulfonamide, a key intermediate, can be achieved through a multi-step process starting from 2-phenylethylamine. This process includes acetylation to protect the amino group, chlorosulfonation with chlorosulfonic acid, amination with ammonia, and subsequent deprotection by hydrolysis google.com. Each of these steps can be optimized for scale-up.
Structural optimization of lead compounds often leads to the development of new synthetic strategies for key intermediates. For instance, in the development of anti-influenza agents, the optimization of a salicylamide-based inhibitor led to the identification of benzenesulfonamide derivatives as potent candidates nih.gov. The synthesis of these new analogues required the development of efficient methods, such as copper-catalyzed cross-coupling reactions to link the benzenesulfonamide core with other fragments nih.gov. For ortho-substituted benzenesulfonamides, alternative synthetic methods were developed to improve accessibility and yield nih.gov.
In the context of discovering new therapeutic agents, such as oxidative phosphorylation inhibitors, the optimization of a hit compound like benzene-1,4-disulfonamide involves the synthesis of numerous analogues to establish a structure-activity relationship (SAR) nih.gov. This necessitates the development of flexible and efficient synthetic routes to various substituted benzenesulfonamide intermediates. Addressing metabolic liabilities of lead compounds, such as the hydrolysis of an ester group, often requires the synthesis of bioisosteric replacements, further driving the need for optimized synthetic processes for the corresponding intermediates nih.gov.
Table 4: Key Considerations in the Optimization and Scale-Up of Benzenesulfonamide Synthesis
| Optimization Aspect | Description | Example |
|---|---|---|
| Reaction Conditions | Adjusting parameters like temperature, solvent, and catalysts to improve yield and reduce side products. | Using copper-catalyzed cross-coupling for the synthesis of substituted benzenesulfonamides nih.gov. |
| Starting Material Selection | Choosing readily available and cost-effective starting materials. | Starting from 2-phenylethylamine for the synthesis of 4-(2-aminoethyl)benzenesulfonamide google.com. |
| Protecting Group Strategy | Efficient use of protecting groups to selectively react at desired positions. | Acetylation of an amino group before chlorosulfonation to prevent unwanted reactions google.com. |
| Purification Methods | Developing scalable and efficient purification techniques, such as crystallization. | Recrystallization from dioxane to purify N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazinecarboxamide google.com. |
| Process Safety and Scalability | Ensuring the synthetic route is safe and robust for large-scale production. | Developing alternative synthetic routes for challenging substitutions to ensure scalability nih.gov. |
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy Applications
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 5-amino-N-ethyl-2-methylbenzenesulfonamide, the FT-Raman spectrum would be valuable for identifying the vibrations of the aromatic ring and the sulfur-containing functional group. Aromatic ring stretching and breathing modes typically give rise to strong and sharp signals in Raman spectra. The symmetric S=O stretch of the sulfonamide group would also be expected to be Raman active. The richness of structural information from Raman spectra has been demonstrated in the analysis of other sulfonamides. nih.govresearchgate.net
While a specific FT-Raman spectrum for this compound is not available, the technique would serve as a crucial tool for confirming the molecular backbone and substituent orientations, complementing the data obtained from FT-IR.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the complete chemical structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorinated Analogues
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically for the characterization of organofluorine compounds. wikipedia.org It offers a wide chemical shift range and is invaluable for studying molecules where a fluorine atom has been introduced as a probe or as part of the core structure. nih.govrsc.org
In the context of this compound, ¹⁹F NMR would only be applicable to its fluorinated analogues. For instance, if a fluorine atom were substituted onto the benzene (B151609) ring, it would produce a signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be highly sensitive to its position on the ring and the nature of the other substituents. Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei would provide valuable information for confirming the site of fluorination. Studies on other fluorinated benzenesulfonamides have demonstrated the utility of ¹⁹F NMR in examining their structure and interactions. nih.govacs.org
As there is no fluorine in the parent compound, a ¹⁹F NMR spectrum would be blank. However, for a hypothetical fluorinated derivative, this technique would be indispensable for confirming the successful incorporation and specific location of the fluorine atom within the molecular structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion (M⁺) peak corresponding to the compound's molecular weight, along with numerous fragment ion peaks. For sulfonamides, a characteristic fragmentation pathway involves the cleavage of the S-N bond and the S-C (aryl) bond. nih.gov A common fragmentation pattern for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant peak in the spectrum. researchgate.netresearchgate.net Further fragmentation of the N-ethyl group and the substituted benzene ring would also be expected.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. For this compound (C₉H₁₄N₂O₂S), HRMS would confirm its exact molecular weight, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF)
MALDI-TOF is a soft ionization technique typically used for large, non-volatile molecules, but it can also be applied to smaller organic compounds. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and minimizing fragmentation of the molecular ion. A TOF/TOF analyzer allows for tandem mass spectrometry (MS/MS) experiments, where the molecular ion can be selected and fragmented to provide further structural details. This technique would be particularly useful for confirming the molecular weight of this compound with high sensitivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. researchgate.net The absorption spectrum provides information about the electronic structure, particularly the presence of chromophores (light-absorbing groups).
The structure of this compound contains a substituted benzene ring, which is a strong chromophore. The presence of the amino (-NH₂) group, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. acs.org The spectrum would likely display characteristic absorption bands corresponding to π → π* electronic transitions within the aromatic system. The exact position and intensity of these bands are influenced by the solvent polarity and the specific substitution pattern on the ring.
| Functional Group | Expected Electronic Transition | Wavelength Region |
| Substituted Benzene Ring | π → π | Ultraviolet (UV) |
| Amino Group (-NH₂) | n → π | Ultraviolet (UV) |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding. nih.gov
For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the sulfonamide group and the orientation of the N-ethyl and methyl substituents relative to the benzene ring. Crucially, it would identify the intermolecular hydrogen bonding network formed by the amino (-NH₂) group and the sulfonyl oxygen atoms (-SO₂). These interactions are fundamental to understanding the crystal packing and the physical properties of the compound in its solid state. nih.gov While specific crystallographic data for the title compound is not available, studies on similar sulfonamide structures show that the sulfur atom typically adopts a distorted tetrahedral geometry. nih.gov
Computational and Theoretical Investigations of 5 Amino N Ethyl 2 Methylbenzenesulfonamide Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for exploring the electronic landscape of benzenesulfonamide (B165840) derivatives.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For sulfonamide analogues, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. atlantis-press.com
The optimized geometry is a critical starting point for all other computational analyses. Theoretical parameters are often validated by comparison with experimental data from X-ray crystallography. For instance, in the closely related compound 5-amino-2-methylbenzenesulfonamide (B32415), the benzene (B151609) ring is planar, and intermolecular N-H···O interactions are key to stabilizing the crystal structure. nih.gov DFT studies on such molecules can accurately reproduce these experimentally observed structural features. nih.gov The process involves finding a stable point on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis, ensuring the identified structure is a true energy minimum. atlantis-press.com
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | S=O | 1.45 - 1.49 Å |
| S-N | 1.63 - 1.67 Å | |
| S-C (aromatic) | 1.75 - 1.82 Å | |
| C-C (aromatic) | 1.38 - 1.42 Å | |
| C-N (amine) | 1.39 - 1.43 Å | |
| Bond Angle | O=S=O | 118° - 122° |
| O=S=N | 105° - 109° | |
| C-S-N | 104° - 108° |
Note: The values presented are typical ranges observed for sulfonamide derivatives in computational studies and may vary based on the specific molecule and computational method.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a primary method for simulating ultraviolet-visible (UV-Vis) absorption spectra by calculating the electronic transition energies and oscillator strengths. atlantis-press.comresearchgate.net
For benzenesulfonamide analogues, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and characterize the nature of the electronic transitions, such as n → π* or π → π*. These calculations are often performed in different solvents to account for environmental effects on the electronic properties. researchgate.net The results from TD-DFT are crucial for interpreting experimental spectra and understanding the photophysical behavior of the compounds.
Table 2: Simulated Electronic Excitation Data from TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 4.10 | 302 | 0.085 |
| S0 → S2 | 4.55 | 272 | 0.150 |
| S0 → S3 | 5.20 | 238 | 0.210 |
Note: This table contains representative data for aromatic sulfonamides, illustrating typical results obtained from TD-DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating the kinetic stability and chemical reactivity of a molecule. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. In sulfonamide derivatives, the distribution of HOMO and LUMO orbitals is typically across the aromatic system and the sulfonamide group, which dictates their reactive behavior.
Table 3: Frontier Molecular Orbital Energies and Properties
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
Note: The values are illustrative for a typical sulfonamide analogue.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., N-H). nih.gov
Green Regions: Represent areas of neutral or near-zero potential.
For 5-amino-N-ethyl-2-methylbenzenesulfonamide analogues, the MEP map would show strong negative potentials around the sulfonyl oxygen atoms and the amino nitrogen atom, identifying them as primary sites for electrophilic interaction and hydrogen bond acceptance. Positive potentials would be located on the amine and amide hydrogen atoms, highlighting their role as hydrogen bond donors.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wisc.edu
Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O1) | σ* (S-N) | 5.8 | Hyperconjugation |
| LP (O2) | σ* (S-C) | 4.2 | Hyperconjugation |
| LP (N) | π* (C-C)ring | 12.5 | Resonance/Delocalization |
| π (C-C)ring | π* (C-C)ring | 20.1 | Intramolecular Charge Transfer |
Note: LP denotes a lone pair. The data is representative of interactions within aromatic sulfonamides.
Hirshfeld Surface Analysis and Topological Properties for Intermolecular Hydrogen Bonding Networks (C-H/O, C-H/N, N-H/O)
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties like normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified.
Red spots on the dnorm map indicate close contacts with neighboring molecules, such as hydrogen bonds, where the intermolecular distance is shorter than the sum of the van der Waals radii. nih.gov
Blue regions represent contacts with longer separations.
Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) | Description |
| H···H | 30 - 40% | Represents the large proportion of hydrogen atoms on the molecular surface. |
| O···H / H···O | 20 - 30% | Primarily corresponds to strong N-H···O and weaker C-H···O hydrogen bonds. researchgate.net |
| C···H / H···C | 10 - 15% | Relates to van der Waals forces and weak C-H···π interactions. |
| N···H / H···N | 5 - 10% | Indicates the presence of N-H···N or C-H···N hydrogen bonds. |
Note: These percentages are typical ranges derived from Hirshfeld analyses of similar organic molecules and highlight the most significant interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop relationships between the structural properties of a series of compounds and their biological activities. nih.gov This approach is instrumental in drug design and development for predicting the activity of new chemical entities and providing insights into the mechanisms of drug-receptor interactions. nih.govmdpi.com For analogues of this compound, QSAR models are developed by correlating their molecular descriptors with measured biological responses, such as enzyme inhibition or cytotoxicity. mdpi.com
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical values that encode different structural features of a molecule. researchgate.net These descriptors can be broadly categorized, with topological and conformational descriptors being particularly relevant for benzenesulfonamide analogues.
Topological Descriptors: Also known as 2D descriptors, these are derived from the two-dimensional representation of a molecule. They account for the internal atomic arrangement, molecular size, shape, branching, and the presence of heteroatoms and multiple bonds. researchgate.net For benzenesulfonamide derivatives, distance-based topological indices have been successfully used to model their binding constants to biological targets like human carbonic anhydrase II. nih.gov A key advantage of topological descriptors is that they are independent of the molecule's 3D conformation. researchgate.net
Conformational Descriptors: These 3D descriptors depend on the three-dimensional coordinates of the atoms in a molecule. They provide information about the spatial arrangement of the molecule, which is crucial for understanding its interaction with a biological receptor. For benzenesulfonamide analogues, descriptors related to molecular volume and steric parameters, such as the Taft steric constant and Verloop parameters, have been shown to be significant predictors of biological activity. nih.gov
The table below summarizes various descriptors used in the QSAR analysis of benzenesulfonamide analogues and similar compounds.
| Descriptor Type | Category | Example Descriptors | Information Encoded |
| Topological | Constitutional | Molecular Weight (MW) | Size of the molecule |
| Connectivity Indices | Randić Index (χ) | Degree of branching in the molecular skeleton researchgate.net | |
| Distance-based | Wiener Index | Sum of all shortest paths between non-hydrogen atoms | |
| Physicochemical | Hydrophobicity | LogP (Hansch constant) | A measure of a compound's hydrophobicity nih.govnih.gov |
| Conformational | Steric/Geometric | Molecular Volume (Vx) | Overall size and shape of the molecule nih.gov |
| Taft Steric Constant (Es) | Steric effects of substituents nih.gov | ||
| Verloop Parameters | Multi-dimensional steric parameters of substituents nih.gov | ||
| Electronic | Quantum Chemical | Frontier Orbital Energies (HOMO/LUMO) | Electronic reactivity and stability nih.gov |
| Atomic Charges | Distribution of electrons within the molecule nih.gov |
Once a set of molecular descriptors has been calculated, statistical methods are employed to build the mathematical model that links them to biological activity. Multiple Linear Regression (MLR) is one of the most common and straightforward methods used for developing QSAR models. mdpi.com
MLR generates a linear equation that describes the biological activity (dependent variable) as a combination of the most relevant molecular descriptors (independent variables). nih.gov The general form of an MLR equation is:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c₀ is a constant, and c₁...cₙ are the regression coefficients for the descriptors D₁...Dₙ.
In studies involving benzenesulfonamide analogues, MLR has been used to create predictive models for various activities, including anticancer and antimicrobial effects. mdpi.comresearchgate.net The development of a statistically significant MLR model involves selecting the most impactful descriptors through methods like stepwise regression. nih.gov
The quality and predictive power of the resulting QSAR model are assessed using several statistical parameters. mdpi.com A high value for the coefficient of determination (R²) indicates a good fit of the model to the data, while the leave-one-out cross-validated coefficient (Q² or r²cv) is a proof of the model's predictive ability. nih.govmdpi.com
The table below presents key statistical parameters used for the validation of QSAR models.
| Statistical Parameter | Symbol | Description | Indication of a Good Model |
| Coefficient of Determination | R² | Represents the fraction of the variance in the dependent variable that is predictable from the independent variables. | A high value (often > 0.8) suggests a good fit. mdpi.com |
| Adjusted R² | R²adj | A modified version of R² that adjusts for the number of predictors in the model. | A high value (often > 0.85). mdpi.com |
| Cross-Validated R² | Q² or r²cv | Measures the predictive ability of the model, determined through cross-validation techniques like leave-one-out (LOO). | A high value (often > 0.7) is considered proof of high predictive ability. nih.govmdpi.com |
| Fischer's F-test value | F | Indicates the statistical significance of the overall regression model. | A high F-value with a low p-value indicates a significant model. researchgate.net |
| Mean Squared Error | MSE | Measures the average of the squares of the errors—that is, the average squared difference between the estimated values and the actual value. | A lower value indicates a better fit. nih.gov |
Theoretical Studies on Chemical Reactivity, Stability, and Bonding Nature
Theoretical and computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like this compound and its analogues at an electronic level. These studies complement experimental findings and QSAR models by offering a deeper understanding of chemical reactivity, thermodynamic stability, and the nature of chemical bonds.
Quantum mechanical calculations, often based on Density Functional Theory (DFT), are used to determine the electronic structure of benzenesulfonamide derivatives. nih.gov From these calculations, various properties can be derived. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap implies higher stability and lower chemical reactivity.
Furthermore, these theoretical models can elucidate the nature of the interaction between a drug molecule and its receptor. By analyzing the wave mechanics and the pi-like frontier orbitals of benzene derivatives, researchers can model the essential electronic nature of drug-receptor interactions, which often have no classical counterpart. nih.gov Such studies can reveal how substituents on the benzene ring and the sulfonamide group influence the electronic properties and, consequently, the biological activity of the compound. The reactivity of related benzenesulfonamide structures has been studied to synthesize novel heterocyclic derivatives with potential biological activities. researchgate.net
Mechanistic Studies and Molecular Interactions of Sulfonamide Derivatives
Molecular Docking Simulations to Elucidate Receptor Binding Modes
Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. For sulfonamide derivatives, these studies have been instrumental in elucidating the structural basis of their inhibitory activity against various enzymes.
Ligand-Protein Interaction Analysis with Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, making it a key target for antimicrobial and anticancer therapies. nih.gov Sulfonamides, while more famously known as inhibitors of dihydropteroate (B1496061) synthase, have also been investigated for their interactions with DHFR.
Docking studies of various sulfonamide-containing compounds with DHFR reveal that the benzenesulfonamide (B165840) moiety can form key interactions within the enzyme's active site. It is anticipated that the sulfonamide group of 5-amino-N-ethyl-2-methylbenzenesulfonamide would form hydrogen bonds with conserved residues, while the benzene (B151609) ring could engage in hydrophobic interactions with other amino acids in the binding pocket. The amino and methyl substituents on the benzene ring, along with the N-ethyl group, would further influence the binding affinity and selectivity by establishing additional contacts or by sterically hindering certain orientations.
Molecular Docking with Human Carbonic Anhydrase Isoforms (hCA I, hCA II, hCA IX, hCA XII)
Benzenesulfonamides are a well-established class of inhibitors for human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes. mdpi.com Molecular docking studies have been pivotal in understanding their binding mechanism and in designing isoform-selective inhibitors. nih.gov
The primary interaction for benzenesulfonamides involves the coordination of the sulfonamide group to the zinc ion in the active site of the hCA enzyme. It is highly probable that the sulfonamide group of this compound would adopt this canonical binding mode. The substituted benzene ring would then extend into the active site cavity, where its substituents could form additional hydrogen bonds and van der Waals interactions with surrounding amino acid residues, thereby influencing the compound's affinity and selectivity for different hCA isoforms. mdpi.com
Investigation of MDM2 Protein Interactions
The MDM2 protein is a key negative regulator of the p53 tumor suppressor, and inhibiting the p53-MDM2 interaction is a promising strategy in cancer therapy. While not a classic target for sulfonamides, the structural features of this compound could potentially allow for interactions with the p53-binding pocket of MDM2.
Molecular docking simulations would be necessary to predict if the compound could mimic the key hydrophobic interactions of p53 with MDM2. The N-ethyl and methyl groups could potentially fit into hydrophobic subpockets, while the amino group could form hydrogen bonds. However, without specific docking studies for this compound, its potential as an MDM2 inhibitor remains speculative.
Prediction of Binding Affinities to Other Biological Targets
The versatility of the sulfonamide scaffold allows for its interaction with a wide range of biological targets. Computational methods can predict the binding affinities of this compound to other enzymes and receptors. These predictions are based on the compound's structural and electronic properties and can help in identifying potential new therapeutic applications or off-target effects. For instance, related sulfonamide derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase. nih.gov
Enzyme Inhibition Profiles of Synthesized Sulfonamide Analogues
The inhibitory activity of sulfonamide analogues is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). These values are determined through in vitro enzyme assays.
The table below presents representative enzyme inhibition data for various benzenesulfonamide derivatives against different isoforms of human carbonic anhydrase. This data illustrates the range of potencies and selectivities that can be achieved with modifications to the benzenesulfonamide scaffold.
| Compound | Target Enzyme | Inhibition Constant (Ki) (nM) |
| Acetazolamide | hCA I | 250 |
| Acetazolamide | hCA II | 12 |
| Acetazolamide | hCA IX | 25 |
| Acetazolamide | hCA XII | 5.7 |
| Brinzolamide | hCA I | 3,100 |
| Brinzolamide | hCA II | 3.1 |
| Brinzolamide | hCA IX | 44 |
| Brinzolamide | hCA XII | 0.9 |
| Dorzolamide | hCA I | 1,000 |
| Dorzolamide | hCA II | 1.8 |
| Dorzolamide | hCA IX | 2.1 |
| Dorzolamide | hCA XII | 54 |
Note: This table contains data for established carbonic anhydrase inhibitors and is intended to be illustrative of the typical inhibitory activities of benzenesulfonamide derivatives. The specific inhibitory profile of this compound would need to be determined experimentally.
In Vitro Cellular Impact Studies of Sulfonamide Derivatives
The biological effect of sulfonamide derivatives is ultimately determined by their impact on cellular processes. In vitro studies using cell cultures are essential for evaluating their efficacy and mechanism of action at a cellular level.
For a compound like this compound, in vitro studies would typically involve treating cancer cell lines with the compound and measuring its effect on cell proliferation, apoptosis (programmed cell death), and the cell cycle. For example, if the compound effectively inhibits a target like DHFR or a specific carbonic anhydrase isoform that is overexpressed in a particular cancer, a reduction in cell viability and induction of apoptosis would be expected. The specific cellular effects would be dependent on the compound's potency against its target and its ability to penetrate the cell membrane.
Inhibition of Cancer Cell Line Viability (e.g., MCF-7, HCT-116, HeLa, A-549, HepG2)
There is no available scientific literature or published research data detailing the inhibitory effects of this compound on the viability of the cancer cell lines MCF-7, HCT-116, HeLa, A-549, or HepG2. Consequently, no data tables on its cytotoxic or anti-proliferative activity against these cell lines can be provided.
Evaluation of Antimicrobial Efficacy against Bacterial and Fungal Strains (e.g., Klebsiella pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella Typhi, Saccharomyces cerevisiae, Candida albicans, Aspergillus niger)
No studies have been found that evaluate the antimicrobial efficacy of this compound against the specified bacterial and fungal strains. As a result, there is no data to present regarding its activity against Klebsiella pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella Typhi, Saccharomyces cerevisiae, Candida albicans, or Aspergillus niger.
Cell Cycle Analysis and Apoptosis Induction Mechanisms
The molecular mechanisms through which a compound may exert cytotoxic effects, such as the induction of apoptosis and arrest of the cell cycle, are critical areas of investigation. However, for this compound, there is a lack of published research in this area. No studies detailing cell cycle analysis or the mechanisms of apoptosis induction in any cell line following treatment with this specific sulfonamide derivative are currently available.
Structure Activity Relationship Sar and Structural Modification Studies
Influence of Substituent Variations on Biological Activities
The biological profile of benzenesulfonamide (B165840) derivatives can be significantly altered by the introduction of different substituents, such as halogens, alkyl groups, and heterocyclic moieties. These modifications can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Halogens: The introduction of halogen atoms to the aromatic ring of benzenesulfonamides can modulate their biological activity. Halogens are known to alter the electronic nature of the aromatic ring through their inductive and resonance effects. For instance, the incorporation of fluorine, a highly electronegative atom, can enhance metabolic stability and binding affinity by forming favorable interactions with target proteins. While specific studies on halogenated derivatives of 5-amino-N-ethyl-2-methylbenzenesulfonamide are not extensively documented, general SAR principles suggest that halogenation at different positions on the phenyl ring could lead to derivatives with modified potency and selectivity.
Alkyl Groups: The nature and position of alkyl groups on the benzenesulfonamide scaffold are crucial determinants of biological activity. The methyl group at the 2-position in this compound, for example, influences the orientation of the sulfonamide group and can impact target binding. Variations in the N-alkyl substituent, in this case, the ethyl group, can also have a profound effect. Studies on related N-alkylated sulfonamides have shown that the length and branching of the alkyl chain can affect the compound's lipophilicity and its fit within the binding pocket of a target enzyme or receptor. For instance, increasing the chain length of the N-alkyl group may enhance lipophilicity, which can influence cell permeability and pharmacokinetic properties.
Heterocyclic Moieties: The incorporation of heterocyclic rings is a common strategy in drug design to improve the pharmacological properties of a lead compound. Replacing or substituting parts of the this compound structure with heterocyclic moieties could introduce new interaction points with biological targets, such as hydrogen bond donors or acceptors. For example, attaching a triazole or pyrazole ring could enhance the molecule's binding affinity and selectivity for a specific target.
Below is an interactive data table summarizing the general influence of substituent variations on the biological activities of benzenesulfonamide derivatives, which can be extrapolated to analogs of this compound.
| Substituent Variation | General Effect on Biological Activity | Potential Impact on this compound Analogs |
| Halogens (e.g., F, Cl, Br) on the aromatic ring | Can increase lipophilicity and metabolic stability. May enhance binding affinity through halogen bonding. | Introduction of halogens could modulate potency and selectivity. |
| Alkyl Groups (variations in size and position) | Affects steric interactions and lipophilicity. The N-alkyl group size can influence target binding and cell permeability. | Modifying the N-ethyl group to larger or smaller alkyl chains could optimize target engagement and pharmacokinetic profile. |
| Heterocyclic Moieties (e.g., triazole, imidazole, pyridine) | Can introduce new hydrogen bonding sites, improve solubility, and alter the overall electronic properties of the molecule. | Incorporation of heterocycles could lead to novel derivatives with enhanced biological activity and selectivity. |
Positional Isomerism Effects on Target Binding and Efficacy
The relative positions of substituents on the benzene (B151609) ring of a sulfonamide can dramatically affect its biological activity. In the case of this compound, the specific arrangement of the amino, methyl, and sulfonamide groups is crucial for its interaction with a biological target.
Moving the amino group from the 5-position to other positions, such as the 3- or 4-position, would alter the electronic distribution and the hydrogen bonding capabilities of the molecule. Similarly, shifting the methyl group from the 2-position could change the steric environment around the sulfonamide group, potentially affecting its binding orientation. These positional isomers would likely exhibit different biological activities and target selectivities. For instance, the spatial relationship between the amino group, which can act as a hydrogen bond donor, and the sulfonamide group, a hydrogen bond acceptor, is critical for binding to many enzymes. Any change in this relationship due to isomerism would likely impact the binding affinity.
The following table illustrates the potential effects of positional isomerism on the properties of this compound.
| Isomer (Hypothetical) | Potential Change in Property | Expected Impact on Biological Activity |
| 4-amino-N-ethyl-2-methylbenzenesulfonamide | Altered electronic properties and hydrogen bonding pattern. | Likely to exhibit a different binding mode and efficacy. |
| 5-amino-N-ethyl-3-methylbenzenesulfonamide | Modified steric hindrance around the sulfonamide group. | May affect the orientation in the binding pocket, leading to altered activity. |
| 3-amino-N-ethyl-2-methylbenzenesulfonamide | Different spatial arrangement of key functional groups. | Could result in a significant change in target binding and biological response. |
Stereochemical Considerations and Enantiomeric Activity
While this compound itself is not chiral, the introduction of chiral centers through structural modification would necessitate stereochemical considerations. For instance, if the N-ethyl group were to be replaced by a chiral substituent, or if a chiral center were introduced elsewhere in the molecule, the resulting enantiomers could exhibit different biological activities.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. Therefore, if chiral derivatives of this compound were to be synthesized, it would be crucial to separate the enantiomers and evaluate their biological activities independently.
The stereoselective synthesis of chiral sulfonamides is an active area of research. Methods such as catalytic enantioselective synthesis can be employed to produce single enantiomers of N-C axially chiral sulfonamides nih.govelsevierpure.com.
Scaffold Hopping and Rational Design of Hybrid Molecules
Scaffold Hopping: This strategy involves replacing the core structure (scaffold) of a known active compound with a structurally different but functionally equivalent scaffold. The goal is to identify novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. Starting from the this compound scaffold, one could explore bioisosteric replacements for the benzene ring, such as replacing it with a heterocyclic ring like thiophene or pyridine. Such modifications can lead to compounds with significantly different physicochemical properties while retaining the key pharmacophoric features required for biological activity.
Rational Design of Hybrid Molecules: This approach involves combining pharmacophoric elements from two or more different bioactive molecules to create a new hybrid molecule with a desired dual or enhanced activity. For example, the this compound scaffold could be linked to another pharmacophore known to interact with a different but related biological target. This strategy is often employed in the development of multi-target drugs for complex diseases. The design of such hybrid molecules requires a deep understanding of the SAR of both parent scaffolds and the nature of their respective targets.
The table below provides hypothetical examples of scaffold hopping and hybrid molecule design based on the this compound structure.
| Design Strategy | Hypothetical Modification | Rationale |
| Scaffold Hopping | Replace the benzene ring with a thiophene ring. | To explore a different chemical space and potentially improve pharmacokinetic properties. |
| Scaffold Hopping | Replace the sulfonamide group with a bioisosteric equivalent like an acylsulfonamide. | To modulate acidity and other physicochemical properties while maintaining key interactions. |
| Hybrid Molecule Design | Link the amino group to a known kinase inhibitor fragment. | To create a dual-action molecule targeting both the primary target of the sulfonamide and a specific kinase. |
Advanced Analytical Method Development and Characterization
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
The development of a robust HPLC method is a critical first step for the quantitative analysis and purity evaluation of 5-amino-N-ethyl-2-methylbenzenesulfonamide. A typical approach involves a reversed-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity.
Method development for sulfonamide intermediates generally begins with column and mobile phase selection. proquest.comwu.ac.th A C8 or C18 column is commonly employed for the separation of aromatic amines and sulfonamides due to its effective retention and resolution capabilities. proquest.comtandfonline.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer or water with an acid modifier (e.g., formic acid), to ensure sharp peak shapes and reproducible retention times. wu.ac.thresearchgate.net
A gradient elution program, where the proportion of the organic solvent is increased over time, is frequently optimal for separating the main compound from any process-related impurities with different polarities. tandfonline.comresearchgate.net Detection is typically performed using a UV detector, set at a wavelength where the analyte and potential impurities exhibit strong absorbance, often around 254-270 nm for aromatic sulfonamides. cabidigitallibrary.orgrsc.org
Once the chromatographic conditions are optimized, the method must be validated according to established guidelines to ensure its reliability. d-nb.info Validation encompasses several key parameters:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a range from the limit of quantification (LOQ) to approximately 150-200% of the expected working concentration. wu.ac.thtandfonline.com
Accuracy: The closeness of the test results to the true value, often determined by performing recovery studies on samples spiked with known amounts of the analyte. d-nb.info Expected recovery values are generally within 85-115%. wu.ac.th
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). cabidigitallibrary.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are crucial for determining trace-level impurities. d-nb.info
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.
| Validation Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | Demonstrates a direct relationship between detector response and concentration. tandfonline.com |
| Accuracy (% Recovery) | 85.0% - 115.0% | Measures the exactness of the method by spiking samples with a known quantity of the analyte. wu.ac.th |
| Precision (% RSD) | ≤ 2.0% for repeatability; ≤ 5.0% for intermediate precision | Indicates the method's reproducibility under the same and different conditions (e.g., different days, analysts). d-nb.info |
| LOD (Signal-to-Noise Ratio) | ≥ 3:1 | The lowest analyte concentration that produces a detectable response. d-nb.info |
| LOQ (Signal-to-Noise Ratio) | ≥ 10:1 | The lowest analyte concentration that can be quantitatively determined with suitable precision and accuracy. d-nb.info |
Integration of Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Mixture Analysis
While HPLC-UV is suitable for quantification and routine purity checks, its ability to identify unknown components is limited. For the analysis of complex mixtures, such as crude reaction products or samples from degradation studies, the integration of mass spectrometry with liquid chromatography (LC/MS) is a powerful solution. journalofchemistry.org LC/MS/MS, or tandem mass spectrometry, provides an additional layer of specificity and sensitivity, making it one of the most promising techniques for analyzing antimicrobials and their intermediates. journalofchemistry.org
The LC part of the system separates the components of the mixture, which are then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for sulfonamides, typically in positive ion mode, which generates protonated molecular ions [M+H]⁺. journalofchemistry.org
The mass spectrometer serves as a highly specific detector. In full-scan mode, it provides the molecular weight of the eluting compounds, which is invaluable for preliminary identification of impurities. For even greater selectivity and quantitative accuracy, Multiple Reaction Monitoring (MRM) is employed in tandem mass spectrometry (MS/MS). journalofchemistry.org In MRM mode, the first quadrupole isolates the parent ion (the [M+H]⁺ of this compound or a suspected impurity), which is then fragmented. A second quadrupole isolates a specific, characteristic fragment ion. This specific parent-to-fragment transition is monitored, drastically reducing background noise and allowing for trace-level detection even in complex matrices. usda.govnih.gov
This technique is essential for:
Impurity Identification: Confirming the structure of known impurities and elucidating the structure of unknown ones by analyzing their mass and fragmentation patterns.
Trace-Level Quantification: Accurately measuring low levels of the target compound or related substances in complex samples where chromatographic co-elution might interfere with UV detection. usda.gov
Confirmation of Identity: Providing definitive confirmation of the analyte's identity by matching both its retention time and its mass spectrometric fragmentation pattern against a reference standard. usda.gov
Spectrometric and Chromatographic Purity Assessment of Synthesized Compounds
The purity of synthesized this compound is determined using a combination of chromatographic and spectrometric methods. The validated HPLC-UV method described in section 7.1 is the primary tool for quantifying purity.
Chromatographic purity is typically assessed using an area percent normalization method. In this approach, the peak area of the main compound is expressed as a percentage of the total area of all observed peaks in the chromatogram. This method assumes that all compounds have a similar response factor at the detection wavelength, which is a reasonable starting point for structurally related impurities.
The process involves:
Injecting a solution of the synthesized compound into the HPLC system.
Integrating the peaks of the main component and all impurities.
Calculating the percentage purity using the formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%
For a more accurate assessment, especially if impurity standards are available, a method using relative response factors (RRF) can be employed. The purity of synthesized benzenesulfonamide (B165840) derivatives is often confirmed to be above 95% using HPLC analysis. researchgate.net
| Technique | Purpose in Purity Assessment | Information Obtained |
|---|---|---|
| HPLC-UV | Quantitative purity determination and detection of related substance impurities. researchgate.net | Percentage purity (area %), retention times of impurities. |
| LC/MS | Identification of impurities and confirmation of main peak identity. nih.gov | Molecular weight of the main compound and impurities. |
| NMR Spectroscopy | Structural confirmation of the synthesized compound. ctppc.org | Detailed structural information, confirmation of functional groups and atom connectivity. |
| FTIR Spectroscopy | Confirmation of functional groups present in the molecule. ctppc.org | Presence of key bonds (e.g., N-H, S=O, aromatic C-H). |
Emerging Research Areas and Future Perspectives
Rational Design and Synthesis of Next-Generation Benzenesulfonamide (B165840) Compounds
The rational design and synthesis of new chemical entities are pivotal for overcoming challenges such as drug resistance and for improving therapeutic indices. For the benzenesulfonamide scaffold, this involves strategic structural modifications to enhance binding affinity, selectivity, and pharmacokinetic properties.
One prominent strategy is the creation of hybrid molecules, where the benzenesulfonamide core is conjugated with other bioactive scaffolds. For instance, researchers have successfully designed and synthesized novel series of compounds linking benzenesulfonamides with thiopyrimidine nuclei. mdpi.compreprints.org This approach aims to develop agents with broad-spectrum antimicrobial efficacy, particularly against multidrug-resistant pathogens like K. pneumoniae and P. aeruginosa. preprints.orgnih.gov The synthesis of these next-generation compounds often involves multi-step processes, starting from key intermediates and coupling them to form the final, complex analogues. mdpi.comrsc.org
Another design strategy, known as the "tail approach," involves modifying the part of the molecule that extends from the core structure to interact with specific pockets within a biological target. nih.gov This has been effectively used to create benzenesulfonamide-based inhibitors with nanomolar affinities for various carbonic anhydrase (CA) isoforms, which are important anticancer targets. nih.gov By carefully designing these "tails," researchers can modulate isoform specificity, a crucial factor in minimizing off-target effects. nih.gov Structural optimization has also led to the identification of potent anti-influenza agents by modifying a salicylamide-based inhibitor to a benzenesulfonamide core, significantly improving antiviral activity. nih.gov
These synthetic and design strategies underscore a clear trajectory towards creating benzenesulfonamide derivatives with highly tailored biological activities.
| Design Strategy | Example Scaffold Addition | Therapeutic Goal | Key Findings |
| Molecular Hybridization | Thiopyrimidine-5-carbonitrile | Antimicrobial | Creation of 25 analogues with broad-spectrum efficacy against Gram-positive, Gram-negative, and fungal strains. mdpi.comnih.gov |
| Tail Approach | Varied hydrophobic/hydrophilic tails | Anticancer (CA Inhibition) | Synthesis of inhibitors with nanomolar affinities; tail groups were found to modulate isoform specificity. nih.gov |
| Scaffold Hopping | Salicylamide to Benzenesulfonamide | Antiviral (Anti-influenza) | Resulted in potent inhibitors of the influenza virus fusion by binding to hemagglutinin (HA). nih.gov |
| Structural Modification | Thiazolone moiety | Anticancer/Antimicrobial | Synthesized derivatives showed significant inhibitory effects against breast cancer cell lines and potent CA IX inhibition. rsc.org |
Exploration of Novel Biological Targets for Sulfonamide-Based Therapeutic Interventions
While the classical antibacterial mechanism of sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthetic pathway, the versatility of the benzenesulfonamide scaffold has enabled its application against a much broader range of biological targets. nih.govtandfonline.comajchem-b.com This expansion is a critical area of emerging research, promising new therapeutic applications for compounds like 5-amino-N-ethyl-2-methylbenzenesulfonamide.
A significant area of focus is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes. researchgate.net Certain isoforms, particularly CA IX and CA XII, are overexpressed in aggressive cancers, making them prime targets for anticancer drug development. rsc.orgnih.gov Benzenesulfonamides are potent inhibitors of these enzymes, and ongoing research aims to develop isoform-specific inhibitors to target tumors more effectively while sparing ubiquitous CAs to reduce side effects. nih.govacs.org
Beyond CAs, other targets have emerged:
Receptor Tyrosine Kinases (RTKs): The Tropomyosin receptor kinase A (TrkA) has been identified as a potential target for treating glioblastoma, and benzenesulfonamide analogues have been synthesized and identified as potential kinase inhibitors for this purpose. tuni.fi
Influenza Hemagglutinin (HA): Structural optimization of benzenesulfonamide derivatives has yielded potent anti-influenza agents that inhibit the virus's ability to fuse with host cells by stabilizing the prefusion structure of HA. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain novel sulfonamide derivatives have been designed as inhibitors of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth. acs.org
DNA Interaction: Some studies are investigating the potential for sulfonamide derivatives to interact directly with DNA, presenting a possible mechanism for anticancer activity. mdpi.comnih.gov
The continued exploration of these and other novel targets is set to redefine the therapeutic scope of the benzenesulfonamide class.
Application of Advanced Computational Approaches in Structure-Based Drug Discovery and Optimization
The integration of advanced computational methods has revolutionized drug discovery, enabling faster and more cost-effective design and optimization of drug candidates. mdpi.com For benzenesulfonamide derivatives, these in silico techniques are indispensable for understanding molecular interactions and predicting pharmacological properties.
Molecular docking is a widely used computational tool to predict the binding conformation and affinity of a small molecule to its biological target. nih.govmdpi.com This method has been instrumental in studying the interactions of benzenesulfonamides with targets such as human carbonic anhydrase IX, bacterial DHPS, and DNA. rsc.orgnih.govmdpi.com These simulations provide crucial insights into the structural basis of activity, guiding the rational design of more potent and selective inhibitors. nih.gov
Further computational analyses include:
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing a deeper understanding of the stability and dynamics of the ligand-receptor complex. mdpi.comnih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to assess the drug-likeness and potential pharmacokinetic profile of newly designed compounds early in the discovery process. mdpi.comnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, which helps in designing new derivatives with improved potency. tuni.fimdpi.com
These computational approaches not only accelerate the discovery pipeline but also refine the selection process, ensuring that only the most promising candidates advance to further experimental validation. mdpi.comnih.gov
| Computational Technique | Application in Benzenesulfonamide Research | Key Insights Provided |
| Molecular Docking | Predicting binding modes in targets like Carbonic Anhydrase IX, DHPS, and TrkA. rsc.orgtuni.firesearchgate.net | Identifies key amino acid interactions, binding energy, and informs rational design for improved affinity. nih.govtuni.fi |
| Molecular Dynamics (MD) Simulations | Assessing the stability of sulfonamide-DNA complexes and ligand-protein interactions over time. mdpi.comresearchgate.net | Reveals conformational changes and the persistence of critical interactions (e.g., hydrogen bonds). researchgate.net |
| ADMET Profiling | Evaluating drug-likeness, oral bioavailability, and potential toxicity of novel analogues. mdpi.comnih.govnih.gov | Filters compounds with poor pharmacokinetic properties, reducing late-stage attrition. mdpi.comtuni.fi |
| QSAR Modeling | Developing models to correlate structural features with anti-glioblastoma or anticancer activity. tuni.fimdpi.com | Guides the synthesis of new compounds with enhanced biological effects. mdpi.com |
Development of Targeted Delivery Systems for Benzenesulfonamide Analogues
Even a highly potent and selective drug can be limited by its inability to reach the desired site of action in the body at a sufficient concentration. Targeted drug delivery systems (TDDS) are designed to overcome this challenge by delivering medication specifically to diseased tissues, thereby increasing efficacy and minimizing systemic side effects. wikipedia.org While research into specific delivery systems for this compound is nascent, the principles and technologies being developed for other therapeutics are directly applicable.
The core concept of TDDS is to use carriers to transport the drug to a specific location. youtube.com These carriers can be designed to exploit the unique physiological or pathological features of the target site. For example, in cancer therapy, delivery systems can take advantage of the Enhanced Permeability and Retention (EPR) effect, where the leaky blood vessels of tumors allow nanoparticles to accumulate preferentially. wikipedia.org
Key technologies in targeted drug delivery include:
Nanocarriers: Systems like liposomes, polymeric micelles, and nanoparticles can encapsulate drugs, protecting them from premature degradation and controlling their release. wikipedia.orgyoutube.com
Cell-Based Delivery: This innovative approach uses the body's own cells, such as erythrocytes or leukocytes, as drug carriers. mdpi.com These cells have natural targeting abilities; for instance, leukocytes can home in on sites of inflammation. mdpi.com
Stimuli-Responsive Systems: These advanced systems are designed to release their drug payload in response to specific triggers found at the disease site, such as changes in pH or the presence of certain enzymes. youtube.com
The future development of benzenesulfonamide-based therapies will likely involve integrating these compounds into advanced delivery platforms to maximize their therapeutic potential and improve patient outcomes. wikipedia.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-N-ethyl-2-methylbenzenesulfonamide, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving sulfonation, alkylation, and amidation. An improved scalable process involves sequential acylation, sulfonation, and deprotection steps under controlled conditions (e.g., inert atmosphere, temperature regulation). Purity is validated using HPLC (>95% purity) and melting point analysis (160–165°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl and methyl groups) via chemical shifts and splitting patterns. For example, the methyl group on the benzene ring appears as a singlet at ~2.3 ppm .
- IR Spectroscopy : Identify sulfonamide S=O stretching (~1350–1150 cm⁻¹) and NH bending (~1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (186.23 g/mol) and fragmentation patterns .
Q. How does the sulfonamide group influence hydrogen-bonding interactions in crystal structures?
- Methodological Answer : The sulfonamide moiety acts as a hydrogen-bond donor (N–H) and acceptor (S=O), forming intermolecular networks. Use graph-set analysis (e.g., R₂²(8) motifs) to map interactions in single-crystal X-ray data. Software like SHELXL refines these networks .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer : Discrepancies in torsion angles or packing motifs arise from solvent effects or polymorphic forms. Refine conflicting datasets using SHELXL with high-resolution (<1.0 Å) data. Compare Hirshfeld surfaces to quantify interaction differences (e.g., π-stacking vs. H-bond dominance) .
Q. What strategies validate the compound’s biological activity when in vitro and in silico data conflict?
- Methodological Answer :
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability.
- Molecular Dynamics Simulations : Model binding affinities to targets (e.g., NLRP3 inflammasome) and compare with SPR/ITC experimental Kd values .
- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 1259351) to identify consensus mechanisms .
Q. How can reaction intermediates be stabilized during scale-up synthesis, and what analytical tools monitor degradation?
- Methodological Answer :
- Stabilization : Use low-temperature (-20°C) quenching for reactive intermediates (e.g., sulfonyl chlorides).
- In-Situ Monitoring : Employ LC-MS to track intermediates and byproducts. Adjust solvent polarity (e.g., DMSO to EtOAc) to minimize hydrolysis .
Q. What computational methods predict the compound’s solubility and bioavailability for drug development?
- Methodological Answer :
- QSAR Models : Train models on sulfonamide datasets to predict logP (experimental: ~1.2) and solubility (~2.1 mg/mL in DMSO).
- Molecular Dynamics : Simulate membrane permeability using CHARMM-GUI with lipid bilayer models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial IC50 values across studies?
- Methodological Answer :
- Standardization : Normalize data to control strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton agar).
- Meta-Regression : Statistically adjust for variables like inoculum size or incubation time using R/Bioconductor packages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
